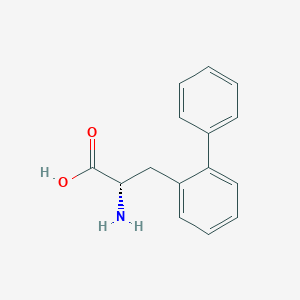
2-Phenyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-L-phenylalanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of two phenyl groups attached to the alpha carbon of the amino acid structure. This compound is of significant interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-L-phenylalanine can be achieved through several methods. One common approach involves the use of phenylacetaldehyde, hydrogen cyanide, and ammonia to form phenylalanine, which can then be further modified to introduce the second phenyl group . Another method involves the bioconversion of L-phenylalanine using engineered microbial pathways .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For example, the Ehrlich pathway in Saccharomyces cerevisiae can be harnessed to convert L-phenylalanine to 2-phenylethanol, which can then be further processed to obtain this compound . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Phenyl-L-phenylalanine involves its interaction with various molecular targets and pathways. It is known to act as an antagonist at α2δ calcium channels and as a competitive antagonist at the glycine binding site of NMDA receptors . These interactions influence neurotransmitter levels and can have significant effects on neurological function.
Comparison with Similar Compounds
2-Phenyl-L-phenylalanine can be compared with other similar compounds such as:
L-Phenylalanine: A precursor to this compound, it is an essential amino acid involved in protein synthesis.
Phenethylamine: A compound with a similar phenyl group structure, known for its role as a neuromodulator.
The uniqueness of this compound lies in its dual phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
DBMVJVZQGTXWTP-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















